molecular formula C11H14N2O B1416335 4-((Cyclopropylamino)methyl)benzamide CAS No. 1019446-07-1

4-((Cyclopropylamino)methyl)benzamide

Cat. No. B1416335
M. Wt: 190.24 g/mol
InChI Key: WDUNEPWIKGTGMV-UHFFFAOYSA-N
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Description

4-((Cyclopropylamino)methyl)benzamide is a chemical compound with the molecular formula C11H14N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-((Cyclopropylamino)methyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of a catalyst . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-((Cyclopropylamino)methyl)benzamide consists of a benzamide group attached to a cyclopropylamino methyl group . The molecular weight of this compound is 190.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are typically condensation reactions between carboxylic acids and amines . These reactions are usually performed at high temperatures .


Physical And Chemical Properties Analysis

4-((Cyclopropylamino)methyl)benzamide is a powder . Its molecular weight is 190.24 g/mol, and its chemical formula is C11H14N2O .

Scientific Research Applications

    Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research .
    • Application : Benzamides, including 4-((Cyclopropylamino)methyl)benzamide, have been found to have antioxidant and antibacterial activities .
    • Methods : Benzamide compounds are synthesized from benzoic acid or its derivatives and amine derivatives. The antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

    Industrial Applications

    • Field : Industrial Chemistry .
    • Application : Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
    • Methods : The specific methods of application in these industries are not detailed in the source .
    • Results : The results or outcomes in these industries are not detailed in the source .

    Synthesis of Benzamides

    • Field : Organic Chemistry .
    • Application : Benzamides, including 4-((Cyclopropylamino)methyl)benzamide, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Methods : The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

    Antibacterial Activities

    • Field : Medical and Biological Research .
    • Application : Some synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
    • Methods : Benzamide compounds are synthesized from benzoic acid or its derivatives and amine derivatives. The antioxidant activity is determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria .

    Pharmaceutical Applications

    • Field : Pharmaceutical Industry .
    • Application : Benzamides are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological and potential drug industries . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .
    • Methods : The specific methods of application in these industries are not detailed in the source .
    • Results : The results or outcomes in these industries are not detailed in the source .

    Antiplatelet Activities

    • Field : Medical and Biological Research .
    • Application : Amide derivatives also show antiplatelet activity .
    • Methods : The specific methods of application in these industries are not detailed in the source .
    • Results : The results or outcomes in these industries are not detailed in the source .

Safety And Hazards

4-((Cyclopropylamino)methyl)benzamide is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to take measures to prevent the build-up of electro-static charge .

properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10/h1-4,10,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUNEPWIKGTGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylamino)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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